3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one
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Overview
Description
3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one is a complex organic compound with the molecular formula C28H26N2O3. This compound is notable for its unique structure, which includes a benzylpiperazine moiety and an isochromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzylpiperazine and isochromenone moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isochromenone compounds.
Scientific Research Applications
3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Its unique structure makes it a candidate for drug development, especially in the search for new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism by which 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The benzylpiperazine moiety may play a role in binding to receptors or enzymes, while the isochromenone core could be involved in redox reactions or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-benzylpiperazino)pyrazine-2-carbonitrile: This compound shares the benzylpiperazine moiety but has a different core structure.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a similar piperazine structure but different substituents and core.
Uniqueness
3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one is unique due to its combination of the benzylpiperazine and isochromenone moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C28H26N2O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[[2-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]isochromen-1-one |
InChI |
InChI=1S/C28H26N2O3/c31-27(30-16-14-29(15-17-30)20-21-8-2-1-3-9-21)25-12-6-4-10-22(25)18-24-19-23-11-5-7-13-26(23)28(32)33-24/h1-13,19H,14-18,20H2 |
InChI Key |
PSPOYSSNZVUZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3CC4=CC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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